![molecular formula C24H37ClN2O3S B15346578 [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride CAS No. 73744-58-8](/img/structure/B15346578.png)
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride is a complex organic compound that features prominently in biochemical and pharmaceutical research. It contains a thiazolium moiety linked to a hydroxylated cyclopenta[a]phenanthrene structure, and it is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride generally involves multi-step organic synthesis procedures:
Thiazole Synthesis: : This step includes the formation of the thiazolium ring, typically through the cyclization of a thioamide with a haloketone under basic conditions.
Steroidal Backbone Formation: : Utilizing techniques such as Diels-Alder reactions or Grignard reactions to form the tetradecahydrocyclopenta[a]phenanthren backbone.
Hydroxylation and Acetylation:
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is paramount to maximize yield and purity:
High-Pressure Reactors: : To ensure complete cyclization and backbone formation, reactions are often conducted in high-pressure reactors.
Catalytic Processes: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Industrial purification techniques such as crystallization, chromatography, or recrystallization are employed to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.
Reduction: : Hydrogenation can reduce the thiazolium ring to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium catalyst (H₂/Pd).
Substitution Reagents: : Halogenating agents like bromine (Br₂) or iodine (I₂), nucleophiles like ammonia (NH₃).
Major Products Formed
Oxidation: : Formation of thiazole ketones or aldehydes.
Reduction: : Formation of tetrahydrothiazoles.
Substitution: : Formation of halogenated thiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a precursor in the synthesis of other complex organic molecules, offering a platform for studying reaction mechanisms and exploring novel chemical transformations.
Biology
In biological research, it serves as a molecular probe to investigate enzyme activities, particularly those involving thiazole and steroidal structures.
Medicine
Pharmacologically, the compound exhibits potential as an anti-inflammatory agent, an antimicrobial, and even in cancer research due to its ability to interact with specific cellular targets.
Industry
In industrial applications, it finds use in the development of new materials and catalysts, leveraging its unique chemical properties.
Wirkmechanismus
Molecular Targets and Pathways
The compound primarily interacts with enzymes and receptors through its thiazolium ring, which can mimic natural substrates, thereby modulating biological pathways. The hydroxyl and acetate groups also enable interactions with hydrogen-bonding and acetylation sites within proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
When compared to other thiazole-containing compounds and steroidal structures, [(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride stands out due to its unique combination of biological activity and synthetic versatility. Similar compounds include:
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-thiazol-2-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
**(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-oxazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
These comparisons highlight the specific chemical modifications that give rise to different biological activities and synthetic pathways.
Eigenschaften
CAS-Nummer |
73744-58-8 |
|---|---|
Molekularformel |
C24H37ClN2O3S |
Molekulargewicht |
469.1 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride |
InChI |
InChI=1S/C24H36N2O3S.ClH/c1-14(27)29-16-6-9-22(2)15(12-16)4-5-18-17(22)7-10-23(3)19(8-11-24(18,23)28)20-13-30-21(25)26-20;/h13,15-19,28H,4-12H2,1-3H3,(H2,25,26);1H/t15-,16+,17+,18-,19-,22+,23-,24+;/m1./s1 |
InChI-Schlüssel |
ONQHWHBNAYEFMW-NNVCISIKSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CSC(=[NH+]5)N)O)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)

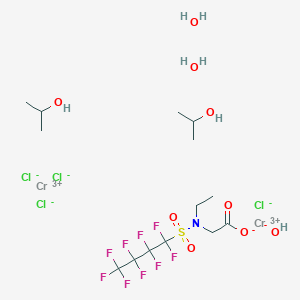
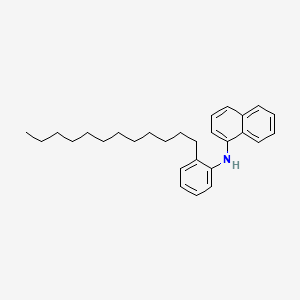
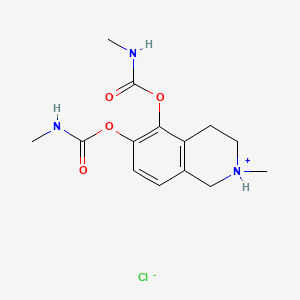
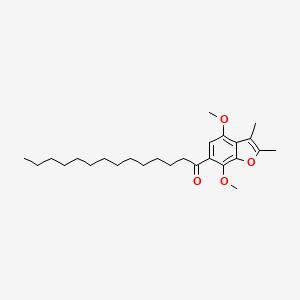
![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)
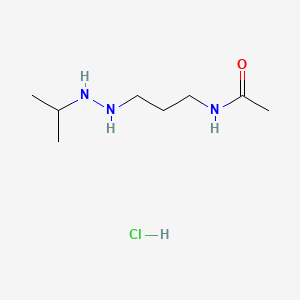
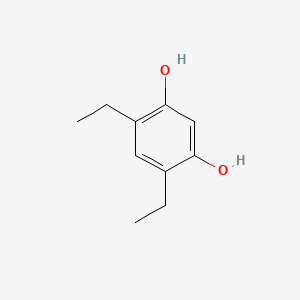


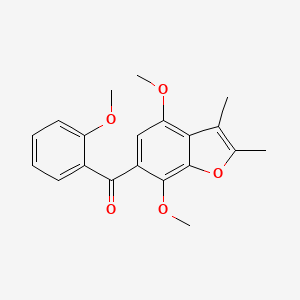

![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
